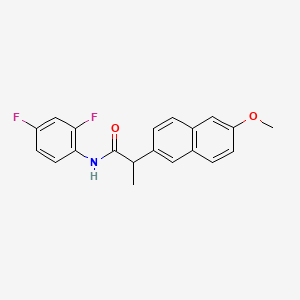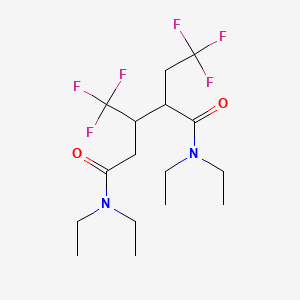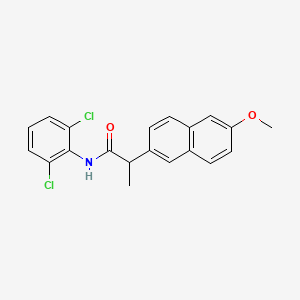![molecular formula C26H20ClNO5 B13375345 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13375345.png)
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of benzodioxole, chlorobenzyl, and indole moieties, which contribute to its diverse chemical behavior and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of key intermediates. . The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality.
化学反応の分析
Types of Reactions
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole or chlorobenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce various functional groups onto the benzodioxole or chlorobenzyl moieties.
科学的研究の応用
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials.
作用機序
The mechanism of action of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis through specific signaling pathways .
類似化合物との比較
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole and indole moieties and have been studied for their anticancer activities.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound also contains the benzodioxole group and has been investigated for its pharmacological properties.
Uniqueness
The uniqueness of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
特性
分子式 |
C26H20ClNO5 |
|---|---|
分子量 |
461.9 g/mol |
IUPAC名 |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-1-[(3-chlorophenyl)methyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C26H20ClNO5/c27-19-5-3-4-18(12-19)15-28-22-7-2-1-6-21(22)26(31,25(28)30)14-20(29)10-8-17-9-11-23-24(13-17)33-16-32-23/h1-13,31H,14-16H2/b10-8+ |
InChIキー |
BYPGYNJJVQKNOZ-CSKARUKUSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl)O |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-furyl)-3-buten-2-one (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B13375277.png)

![N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375284.png)
![N-({6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B13375290.png)
methanone](/img/structure/B13375296.png)
![ethyl 4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B13375297.png)
![3-{5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-2-thienyl}-1-phenyl-2-propen-1-one](/img/structure/B13375307.png)
![6-(2-methoxyethyl)-2-methyl-3-nitro-6,7-dihydro-1H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B13375317.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375323.png)
![5-bromo-N-[2-(2-hydroxyethoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B13375327.png)

![3-(4-Fluorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide](/img/structure/B13375333.png)

